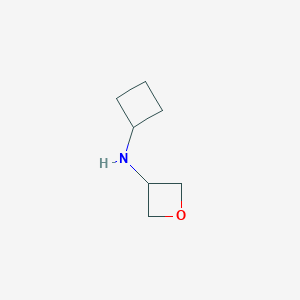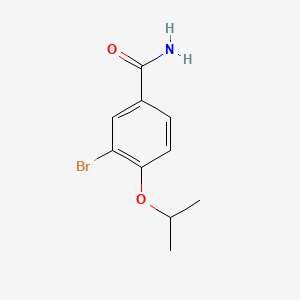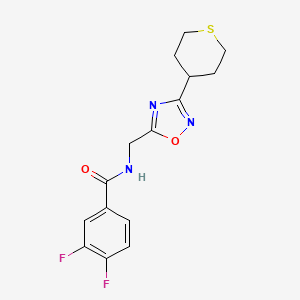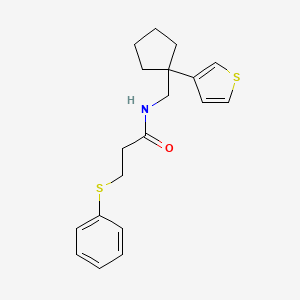
3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide, also known as PTMC, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.
Scientific Research Applications
Organic Electronics
Thiophene: , a core component of the compound , is a significant player in the field of organic electronics. Its high resonance energy and electrophilic reactivity make it an excellent choice for creating materials with high π-electron density and planar structure, which are essential for efficient charge transport .
Solar Cells
The thiophene units within the compound can be utilized to develop materials for solar cells . These materials can help in achieving higher charge mobility and extended π-conjugation, which are crucial for enhancing the efficiency of solar cells .
Electrochromic Devices (ECDs)
ECDs: are devices that change color when an electric charge is applied. The compound’s thiophene content can be used to create materials that exhibit this electrochromic behavior, making them suitable for applications like smart windows and display technologies .
Organic Field-Effect Transistors (OFETs)
The compound’s structure allows for the synthesis of conjugated polymers that are applicable in OFETs . These polymers can lead to high-performance thin-film transistors, which are integral to the development of flexible electronic devices .
Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs , the compound can contribute to the development of materials that offer better tuning of band gaps, which is vital for creating more vibrant displays with a wider color range .
Supramolecular Chemistry
Lastly, the compound’s thiophene moiety can be a building block in functional supramolecular chemistry . This field involves the creation of complex structures with specific functions, such as molecular sensors or catalysts .
properties
IUPAC Name |
3-phenylsulfanyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS2/c21-18(9-13-23-17-6-2-1-3-7-17)20-15-19(10-4-5-11-19)16-8-12-22-14-16/h1-3,6-8,12,14H,4-5,9-11,13,15H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFOLZZNWBRCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCSC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

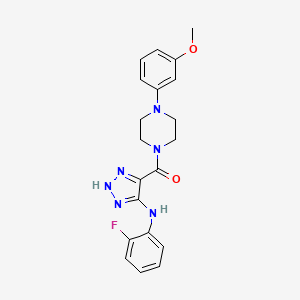
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B2984585.png)
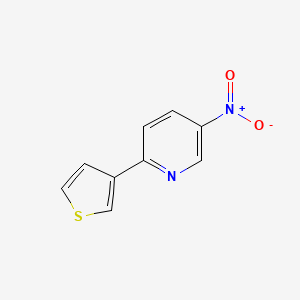
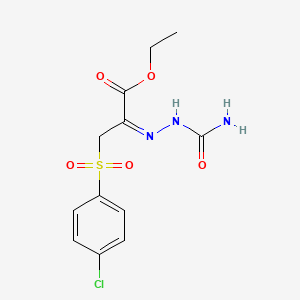

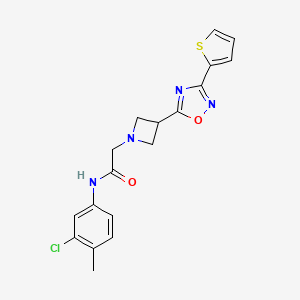
![4-(tert-butyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2984595.png)
![2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2984597.png)
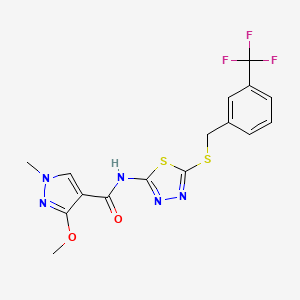
![4-[(4-Bromopyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B2984599.png)
![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2984601.png)
